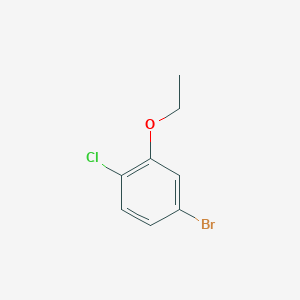

4-Bromo-1-chloro-2-ethoxybenzene

Description

BenchChem offers high-quality 4-Bromo-1-chloro-2-ethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-chloro-2-ethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-chloro-2-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYBGPXRAMZWPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679257 | |

| Record name | 4-Bromo-1-chloro-2-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900174-61-0 | |

| Record name | 4-Bromo-1-chloro-2-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1-chloro-2-ethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-Bromo-1-chloro-2-ethoxybenzene (CAS No. 900174-61-0). Due to the limited availability of direct experimental data for this specific isomer, this document leverages established principles of organic chemistry and extrapolates data from structurally analogous compounds to offer a robust predictive profile. The guide covers physicochemical properties, spectroscopic signatures, potential synthetic routes, predicted reactivity, and essential safety and handling protocols. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and chemical synthesis, enabling informed decision-making in experimental design and execution.

Introduction and Molecular Overview

4-Bromo-1-chloro-2-ethoxybenzene is a polysubstituted aromatic compound. Its structure, featuring a benzene ring functionalized with a bromine atom, a chlorine atom, and an ethoxy group, suggests its potential as a versatile intermediate in organic synthesis. The interplay of the electronic effects of these substituents dictates the molecule's reactivity and its physical and spectroscopic properties. The ethoxy group is an activating, ortho-, para-directing group, while the halogen substituents (bromo and chloro) are deactivating yet also ortho-, para-directing. This combination of directing effects makes the regioselectivity of further electrophilic substitution reactions a key point of consideration for synthetic chemists.

This guide aims to provide a detailed, albeit largely predictive, understanding of this molecule to facilitate its use in research and development. While some suppliers list this compound, extensive experimental data in peer-reviewed literature is scarce.[1][2] Therefore, the information presented herein is a synthesis of data from closely related isomers and foundational chemical principles.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-1-chloro-2-ethoxybenzene is presented in Table 1. These values are primarily sourced from vendor information and computational predictions.

| Property | Value | Source |

| CAS Number | 900174-61-0 | [1] |

| Molecular Formula | C₈H₈BrClO | [1] |

| Molecular Weight | 235.51 g/mol | [1] |

| Appearance | Predicted to be a solid or liquid at room temperature | N/A |

| Solubility | Predicted to be soluble in common organic solvents like DMSO, methanol, and acetonitrile | [] |

Predicted Spectroscopic Data

The structural characterization of 4-Bromo-1-chloro-2-ethoxybenzene can be achieved through various spectroscopic techniques. The following sections detail the predicted spectroscopic signatures based on the analysis of similar compounds.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethoxy group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the three substituents.

-

Aromatic Protons: Three signals are expected in the aromatic region (typically δ 6.5-7.5 ppm). The precise chemical shifts and coupling constants will depend on the relative positions of the protons to the substituents.

-

Ethoxy Group: A quartet corresponding to the methylene protons (-OCH₂-) is expected around δ 4.0 ppm, coupled to the methyl protons. A triplet corresponding to the methyl protons (-CH₃) is expected around δ 1.4 ppm.

13C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The two carbons of the ethoxy group will also show characteristic signals.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C-H (aromatic) | 3100-3000 |

| C-H (aliphatic) | 3000-2850 |

| C=C (aromatic) | 1600-1450 |

| C-O (ether) | 1250-1000 |

| C-Cl | 800-600 |

| C-Br | 600-500 |

Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one bromine and one chlorine atom (M, M+2, M+4 peaks) will be a key identifying feature.[4] Fragmentation patterns will likely involve the loss of the ethoxy group and halogen atoms.

Proposed Synthetic Pathways

Diagram 1: Proposed Synthesis of 4-Bromo-1-chloro-2-ethoxybenzene

Caption: A potential synthetic route via electrophilic bromination.

Experimental Protocol: Electrophilic Bromination of 2-Chlorophenetole (Proposed)

-

Reaction Setup: To a solution of 2-chlorophenetole in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a catalytic amount of a Lewis acid such as iron(III) bromide (FeBr₃).

-

Addition of Bromine: Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the reaction mixture at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding an aqueous solution of a reducing agent (e.g., sodium bisulfite) to remove excess bromine. Separate the organic layer, wash it with water and brine, and dry it over an anhydrous salt (e.g., sodium sulfate).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the desired 4-Bromo-1-chloro-2-ethoxybenzene.

Causality in Experimental Choices:

-

Solvent: An inert solvent is chosen to avoid side reactions.

-

Catalyst: A Lewis acid catalyst is essential to polarize the bromine molecule, making it a more potent electrophile for the aromatic ring.

-

Temperature Control: Maintaining a controlled temperature is crucial to prevent polysubstitution and other side reactions.[5]

-

Purification: Purification is necessary to remove any unreacted starting materials, isomeric byproducts, and catalyst residues.[5]

Predicted Chemical Reactivity

The reactivity of 4-Bromo-1-chloro-2-ethoxybenzene is governed by the electronic properties of its substituents.

-

Ethoxy Group: The ethoxy group is an electron-donating group through resonance, which activates the benzene ring towards electrophilic aromatic substitution. It is an ortho, para-director.

-

Halogens (Bromo and Chloro): The halogens are electron-withdrawing through induction but electron-donating through resonance. Overall, they are deactivating groups but are also ortho, para-directors.[6]

Diagram 2: Directing Effects of Substituents

Caption: Predicted reactivity pathways for the target molecule.

Electrophilic Aromatic Substitution: The positions for further electrophilic attack will be determined by the combined directing effects of the existing substituents. The ethoxy group will strongly direct incoming electrophiles to the positions ortho and para to it. However, the existing bromo and chloro substituents will also influence the regioselectivity.

Nucleophilic Aromatic Substitution: Generally, aryl halides are unreactive towards nucleophilic substitution. However, under harsh conditions or with strong nucleophiles, substitution of the halogens may be possible.

Cross-Coupling Reactions: The bromine and chlorine atoms provide handles for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5] This makes 4-Bromo-1-chloro-2-ethoxybenzene a potentially valuable building block for the synthesis of more complex molecules. The carbon-bromine bond is generally more reactive in these couplings than the carbon-chlorine bond.

Safety and Handling

Given the lack of a specific Safety Data Sheet (SDS) for 4-Bromo-1-chloro-2-ethoxybenzene, precautions should be based on data for structurally similar compounds, such as other halogenated ethoxybenzenes.[7][8]

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7][9]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.[9]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[10]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11] Keep the container tightly sealed.[9]

Hazard Statements (Predicted):

Based on analogous compounds, the following hazards may be associated with this substance:

-

May cause skin irritation.

-

May cause serious eye irritation.

-

May cause respiratory irritation.

-

May be harmful if swallowed.

Potential Applications

While no specific applications for 4-Bromo-1-chloro-2-ethoxybenzene have been documented, its structure suggests potential utility in several areas of chemical research and development:

-

Pharmaceutical Synthesis: As a functionalized aromatic building block, it could serve as a key intermediate in the synthesis of novel pharmaceutical agents. The related isomer, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a known intermediate in the synthesis of Dapagliflozin, an anti-diabetic drug.[][12][13]

-

Agrochemicals: Many commercial pesticides and herbicides contain halogenated aromatic moieties.

-

Materials Science: Substituted benzenes are often used as precursors for the synthesis of advanced materials with specific electronic or optical properties.

Conclusion

4-Bromo-1-chloro-2-ethoxybenzene is a chemical compound with potential as a synthetic intermediate. Although direct experimental data is limited, this guide provides a comprehensive predictive overview of its chemical properties, including its physicochemical characteristics, spectroscopic signatures, reactivity, and safety considerations. The information presented, derived from the analysis of structurally related compounds and fundamental chemical principles, offers a solid foundation for researchers and professionals to guide their experimental work with this molecule. As with any compound with limited documented data, all experimental procedures should be conducted with caution and on a small scale initially.

References

-

Tejraj M. Aminabhavi, Ph.D. (n.d.). Optimizing Your Synthesis: Using 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Effectively. Retrieved from [Link]

- Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

PubChem. (n.d.). 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 4-Bromo-1-chloro-2-ethoxybenzene, 98% Purity, C8H8BrClO, 10 grams. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch12 : Electrophilic Aromatic Substitution. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-chloro-4-ethoxybenzene. Retrieved from [Link]

-

Reddit. (2023, April 7). Does Halogenation of Benzene Prevent Polysubstitution? r/OrganicChemistry. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-ethoxy-. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

-

Metasci. (n.d.). Safety Data Sheet Ethoxybenzene. Retrieved from [Link]

-

Crunch Chemistry. (2025, September 23). Explaining the reactivity of substituted benzenes. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1-chloro-2-(2-ethoxyphenyl)benzene. Retrieved from [Link]

-

Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromo-2-chloro-benzene - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 1-bromo-2-chloroethane BrCH2CH2Cl. Retrieved from [Link]

-

PMC. (n.d.). Amino-Substituted Azoxybenzenes as Potential Redox-Active Catholyte Materials. Retrieved from [Link]

-

YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 4-Bromo-1-chloro-2-ethoxybenzene | 900174-61-0 | ALB17461 [biosynth.com]

- 4. m.youtube.com [m.youtube.com]

- 5. nbinno.com [nbinno.com]

- 6. Explaining the reactivity of substituted benzenes - Crunch Chemistry [crunchchemistry.co.uk]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. sds.metasci.ca [sds.metasci.ca]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. synthinkchemicals.com [synthinkchemicals.com]

- 13. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene [lgcstandards.com]

4-Bromo-1-chloro-2-ethoxybenzene CAS number 900174-61-0

CAS Number: 900174-61-0

Introduction

4-Bromo-1-chloro-2-ethoxybenzene is a substituted aromatic ether. This document serves as a technical profile, consolidating available information for researchers, scientists, and drug development professionals. It is important to note that while this compound is commercially available as a research chemical, there is a significant lack of in-depth, peer-reviewed literature detailing its synthesis, reactivity, and applications. A substantial portion of publicly accessible data is often misattributed to the structurally related and pharmaceutically significant intermediate, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS 461432-23-5), which is a key precursor in the synthesis of Dapagliflozin. This guide will focus solely on the confirmed information for CAS number 900174-61-0.

Chemical and Physical Properties

A summary of the key chemical and physical properties for 4-Bromo-1-chloro-2-ethoxybenzene is provided below. These are based on information from chemical suppliers.[1][2]

| Property | Value | Source |

| Molecular Formula | C₈H₈BrClO | [1] |

| Molecular Weight | 235.51 g/mol | [1] |

| IUPAC Name | 4-Bromo-1-chloro-2-ethoxybenzene | [1] |

| SMILES | CCOC1=C(C=CC(=C1)Br)Cl | [1] |

| Appearance | Not specified (likely a solid or liquid) | |

| Purity | Typically available at ≥95% | [1] |

| Storage | Recommended storage at 2-8°C |

Synthesis and Handling

Proposed Synthesis Route

Disclaimer: The following protocol is a theoretical pathway and has not been experimentally validated from the provided search results. It is intended for illustrative purposes only.

Step 1: Bromination of 3-Chlorophenol

A common method for synthesizing the precursor, 2-Bromo-5-chlorophenol, involves the bromination of 3-chlorophenol.[3] This process typically involves dissolving 3-chlorophenol in a solvent like dichloromethane, cooling the solution, and then slowly adding elemental bromine. The reaction is usually stirred overnight to ensure completion. Purification is critical and often achieved through silica gel column chromatography.[3]

Step 2: Williamson Ether Synthesis

The hydroxyl group of 2-bromo-5-chlorophenol can be converted to an ethoxy group via a Williamson ether synthesis. This would involve deprotonating the phenol with a suitable base (e.g., sodium hydride or potassium carbonate) to form the phenoxide, followed by reaction with an ethylating agent such as ethyl iodide or diethyl sulfate.

A diagram of this proposed synthesis workflow is provided below.

Caption: Proposed two-step synthesis of 4-Bromo-1-chloro-2-ethoxybenzene.

Safe Handling and Storage

While specific safety data for 4-Bromo-1-chloro-2-ethoxybenzene is not detailed in the search results, standard laboratory precautions for halogenated aromatic compounds should be followed. This includes:

-

Handling in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

-

Storing in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.

Reactivity and Potential Applications

The chemical structure of 4-Bromo-1-chloro-2-ethoxybenzene suggests several potential areas of reactivity, making it a "versatile small molecule scaffold".[1] The presence of bromo and chloro substituents on the aromatic ring opens up possibilities for various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, which are fundamental in the construction of more complex molecules. The ethoxy group can also influence the electronic properties of the benzene ring.

Given its structure as a halogenated aromatic ether, potential applications could lie in:

-

Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential biological activity.

-

Materials Science: As a monomer or intermediate for the development of specialty polymers or other materials.

-

Agrochemical Research: As a precursor for novel pesticides or herbicides.

It is crucial to reiterate that these are theoretical applications based on the compound's structure, and there is no direct evidence from the provided search results to support its use in these or any other specific applications at this time.

Spectroscopic Data

No specific spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for 4-Bromo-1-chloro-2-ethoxybenzene (CAS 900174-61-0) was found in the provided search results. Researchers who purchase this compound would need to perform their own analytical characterization to confirm its identity and purity.

Distinction from a Key Pharmaceutical Intermediate

A significant point of clarification is the distinction between 4-Bromo-1-chloro-2-ethoxybenzene and 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS 461432-23-5) . The latter is a well-documented and crucial intermediate in the synthesis of the anti-diabetic drug Dapagliflozin.[4][5][6][7][8][9] Many patents and synthetic procedures are available for this compound.[4][5] The structural difference is the presence of a benzyl group in the Dapagliflozin intermediate, which significantly alters its physical and chemical properties. Researchers are advised to be vigilant about the CAS number to ensure they are working with the correct molecule.

Caption: Structural comparison of the two related, but distinct, compounds.

Conclusion

4-Bromo-1-chloro-2-ethoxybenzene (CAS 900174-61-0) is a research chemical with potential as a versatile building block in various fields of chemical synthesis. However, there is a notable absence of detailed scientific literature on its specific synthesis, characterization, and applications. Professionals in the field must exercise caution to distinguish it from the structurally similar and more extensively documented Dapagliflozin intermediate. Further research and publication are needed to fully elucidate the properties and potential of this compound.

References

- Manufacturing 2-Bromo-5-chlorophenol: Synthesis and Quality Control. (2025-12-24).

- Optimizing Your Synthesis: Using 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Effectively.

- US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents.

- 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5 - ChemicalBook.

- process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Justia Patents. (2016-09-29).

- WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents.

- 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene - Punagri.

- 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5 - ChemicalBook.

- 4-Bromo-1-chloro-2-ethoxybenzene | 900174-61-0 | ALB17461 - Biosynth.

- 4-Bromo-1-chloro-2-ethoxybenzene - CymitQuimica.

Sources

- 1. 4-Bromo-1-chloro-2-ethoxybenzene | 900174-61-0 | ALB17461 [biosynth.com]

- 2. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 3. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. nbinno.com [nbinno.com]

- 6. CAS 461432-23-5 Pharma Intermediate Supplier [punagri.com]

- 7. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5 [amp.chemicalbook.com]

- 8. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene [chemicalbook.com]

- 9. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

Navigating the Structural Nuances of 4-Bromo-1-chloro-2-ethoxybenzene: A Technical Primer

An Important Note on Chemical Identity: In the field of chemical synthesis and drug development, precision in molecular identification is paramount. The subject of this guide, 4-Bromo-1-chloro-2-ethoxybenzene (CAS No. 900174-61-0) , is a distinct chemical entity. It is frequently confused with the structurally related and more extensively documented compound, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS No. 461432-23-5), a key intermediate in the synthesis of the antidiabetic drug Dapagliflozin. This guide will focus exclusively on the former, clarifying its structural characteristics based on available data.

This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in the molecular structure and properties of 4-Bromo-1-chloro-2-ethoxybenzene. Given the limited publicly available experimental data for this specific compound, this paper will establish its confirmed structural identity and outline the necessary analytical methodologies required for its full characterization, providing a framework for future research and application.

Core Molecular Structure & Identification

4-Bromo-1-chloro-2-ethoxybenzene is a halogenated aromatic ether. Its structure consists of a benzene ring substituted with four different groups: a bromine atom, a chlorine atom, an ethoxy group (-OCH₂CH₃), and a hydrogen atom. The precise arrangement of these substituents is critical to its chemical identity and reactivity.

Nomenclature and Identifiers

A consistent and unambiguous identification system is the bedrock of chemical research. The following identifiers are confirmed for this compound:

| Identifier | Value | Source |

| CAS Number | 900174-61-0 | [1][2][3] |

| Molecular Formula | C₈H₈BrClO | [2][3] |

| Molecular Weight | 235.51 g/mol | [1][2] |

| IUPAC Name | 4-Bromo-1-chloro-2-ethoxybenzene | |

| SMILES | CCOC1=C(C=CC(=C1)Br)Cl | [3] |

The IUPAC name and SMILES string definitively describe the connectivity of the atoms:

-

A benzene ring is the core scaffold.

-

An ethoxy group is located at position 2.

-

A chlorine atom is at position 1.

-

A bromine atom is at position 4.

This substitution pattern gives rise to a specific regioisomer that dictates the molecule's electronic and steric properties.

Structural Visualization

Visualizing the molecular structure is essential for understanding its potential interactions and chemical behavior.

Caption: 2D representation of 4-Bromo-1-chloro-2-ethoxybenzene.

Physicochemical & Spectroscopic Characterization (Framework)

While specific experimental data is not widely published, a full technical characterization would rely on the following standard analytical techniques. For drug development professionals, obtaining this data for any new batch of this intermediate is a mandatory step for quality control and reaction optimization.

Physicochemical Properties

The physical state, melting point, boiling point, and solubility are fundamental properties that inform handling, purification, and reaction setup. Commercial suppliers typically provide this compound with a purity of 95% or higher.[2] It is often described as a versatile small molecule scaffold, indicating its utility as a building block in the synthesis of more complex molecules.[2]

| Property | Expected Data Type | Rationale for Importance |

| Appearance | Solid or Liquid | Determines handling and storage procedures. |

| Melting Point | °C | A key indicator of purity for a solid compound. |

| Boiling Point | °C at a specific pressure | Essential for purification by distillation. |

| Solubility | mg/mL in various solvents | Crucial for selecting appropriate reaction and purification solvents. |

Spectroscopic Elucidation

Spectroscopy provides the definitive "fingerprint" of a molecule, confirming its structure and purity. While specific spectra for this compound are not publicly available, the expected features are outlined below.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns confirming the 1,2,4-substitution on the benzene ring. The ethoxy group should present as a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons.

-

¹³C NMR: Would show eight distinct carbon signals, corresponding to the six aromatic carbons (four substituted, two unsubstituted) and the two carbons of the ethoxy group.

-

-

Infrared (IR) Spectroscopy: Key absorption bands would include C-H stretching from the aromatic and alkyl groups, C=C stretching from the benzene ring, and strong C-O stretching from the ether linkage. The C-Cl and C-Br stretching vibrations would appear in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum would need to show a molecular ion peak (M⁺) consistent with the molecular weight of 235.51 g/mol . Crucially, the isotopic pattern of this peak would be highly characteristic due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), providing definitive confirmation of the elemental composition.

The workflow for structural confirmation is a self-validating system where each piece of data corroborates the others.

Caption: Standard workflow for synthesis and structural validation.

Synthesis & Reactivity Considerations

Synthesis Pathway

Expert Insight: The causality behind choosing a specific synthetic route would depend on the cost and availability of starting materials, desired scale, and required purity. For instance, a Williamson ether synthesis is a classic and reliable method, but reaction conditions must be carefully controlled to prevent undesired side reactions on the halogenated ring.

Chemical Reactivity

The molecular structure imparts a predictable pattern of reactivity that is of high interest to drug development professionals:

-

Aromatic Ring: The benzene ring is electron-rich due to the activating ethoxy group, but this is tempered by the deactivating inductive effects of the halogens. The positions ortho and para to the ethoxy group are the most likely sites for electrophilic aromatic substitution, although the existing steric hindrance and substitution pattern will heavily influence regioselectivity.

-

Halogen Atoms: The bromine atom is an excellent handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon bonds. This is a cornerstone of modern medicinal chemistry for building molecular complexity. The chlorine atom is generally less reactive in such couplings but can participate under specific catalytic conditions or in nucleophilic aromatic substitution reactions.

Safety & Handling

As with any halogenated organic compound, proper safety protocols are mandatory. A comprehensive Safety Data Sheet (SDS) should always be consulted before handling. General precautions include:

-

Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, and a lab coat is essential.

-

Engineering Controls: Work should be conducted in a well-ventilated fume hood to avoid inhalation of any potential vapors.

-

Storage: Store in a cool, dry place away from oxidizing agents, in a tightly sealed container.

Conclusion

4-Bromo-1-chloro-2-ethoxybenzene is a precisely defined chemical building block whose utility lies in the specific arrangement of its functional groups. While it is often overshadowed by its more famous derivative, its structure offers a unique combination of an ether linkage and two different halogens, presenting a versatile scaffold for synthetic chemistry. This guide has established its core structural identity and outlined the necessary analytical framework for its characterization. For scientists in drug discovery and development, the true value of this molecule will be unlocked through the rigorous application of the spectroscopic and synthetic protocols outlined herein, ensuring that its potential as a precursor to novel chemical entities is fully and safely realized.

References

Due to the limited availability of peer-reviewed literature and comprehensive data sheets for 4-Bromo-1-chloro-2-ethoxybenzene (CAS 900174-61-0), the following references are primarily from chemical suppliers who confirm the compound's identity and basic properties. Researchers should generate full analytical data in-house for validation.

-

4-Bromo-1-chloro-2-ethoxybenzene, 98% Purity, C8H8BrClO, 10 grams. CP Lab Safety. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-chloro-2-ethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for the preparation of 4-bromo-1-chloro-2-ethoxybenzene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The described methodology emphasizes a two-step process commencing with the regioselective bromination of 2-chlorophenol to yield 4-bromo-2-chlorophenol, followed by a Williamson ether synthesis for the ethylation of the phenolic hydroxyl group. This guide delves into the mechanistic underpinnings of each reaction, provides detailed experimental protocols, and discusses critical process parameters to ensure high yield and purity of the final product.

Introduction: Significance of 4-Bromo-1-chloro-2-ethoxybenzene

4-Bromo-1-chloro-2-ethoxybenzene is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring bromo, chloro, and ethoxy moieties, provides a versatile scaffold for the development of novel molecules with diverse biological activities. The strategic placement of these functional groups allows for selective modification through various cross-coupling reactions, nucleophilic substitutions, and other transformations, making it a valuable building block in the synthesis of complex organic molecules.

Retrosynthetic Analysis and Chosen Pathway

A retrosynthetic analysis of 4-bromo-1-chloro-2-ethoxybenzene suggests several potential synthetic routes. The chosen pathway, detailed herein, is a convergent and efficient approach that begins with the commercially available starting material, 2-chlorophenol. This pathway was selected for its high regioselectivity, use of readily available reagents, and straightforward experimental procedures.

Caption: Overall synthesis pathway for 4-bromo-1-chloro-2-ethoxybenzene.

Step 1: Bromination of 2-Chlorophenol

Mechanistic Insight: The hydroxyl group of 2-chlorophenol is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. The chlorine atom is a deactivating but also ortho-, para-directing group. The incoming electrophile, the bromine cation (or a polarized bromine molecule), will preferentially substitute at the position most activated by the hydroxyl group and least sterically hindered. In this case, the para position relative to the hydroxyl group is favored, leading to the formation of 4-bromo-2-chlorophenol as the major product. [1][2] Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize the evolved hydrogen bromide gas.

-

Reagent Charging: 2-chlorophenol (1.0 eq) is dissolved in a suitable inert solvent such as chlorobenzene or carbon tetrachloride. [1]3. Bromine Addition: A solution of bromine (1.0 eq) in the same solvent is added dropwise to the stirred solution of 2-chlorophenol at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is washed with an aqueous solution of sodium bisulfite to remove any unreacted bromine, followed by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to afford pure 4-bromo-2-chlorophenol. [1]

Reagent/Parameter Quantity/Value Purpose 2-Chlorophenol 1.0 eq Starting material Bromine 1.0 eq Brominating agent Solvent (e.g., Chlorobenzene) Sufficient for dissolution Reaction medium Reaction Temperature Room Temperature Controlled reaction rate | Expected Yield | >90% | [1]|

Step 2: Ethylation of 4-Bromo-2-chlorophenol (Williamson Ether Synthesis)

Mechanistic Insight: The Williamson ether synthesis is a classic and versatile method for the preparation of ethers. [3][4]The reaction proceeds via an SN2 mechanism. In the first step, a base, such as potassium carbonate, deprotonates the phenolic hydroxyl group of 4-bromo-2-chlorophenol to form a more nucleophilic phenoxide ion. This phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of the ethylating agent (e.g., ethyl bromide), displacing the bromide leaving group and forming the desired ether product. [3][5] Experimental Protocol:

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Charging: 4-bromo-2-chlorophenol (1.0 eq), a suitable base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2.0 eq), and a polar aprotic solvent like acetone or dimethylformamide (DMF) are added to the flask.

-

Addition of Ethylation Agent: An ethylating agent, such as ethyl bromide (C₂H₅Br) or diethyl sulfate ((C₂H₅)₂SO₄) (1.2-1.5 eq), is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux and stirred for several hours. The reaction progress can be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the inorganic salts are filtered off. The solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like dichloromethane or ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure 4-bromo-1-chloro-2-ethoxybenzene.

| Reagent/Parameter | Quantity/Value | Purpose |

| 4-Bromo-2-chlorophenol | 1.0 eq | Starting material |

| Base (e.g., K₂CO₃) | 1.5-2.0 eq | Deprotonation of phenol |

| Ethylating Agent (e.g., C₂H₅Br) | 1.2-1.5 eq | Source of ethyl group |

| Solvent (e.g., Acetone) | Sufficient for dissolution | Reaction medium |

| Reaction Temperature | Reflux | To drive the reaction to completion |

| Expected Yield | High | Based on typical Williamson ether synthesis |

Alternative Synthetic Pathway: Sandmeyer Reaction

An alternative and equally viable pathway to 4-bromo-1-chloro-2-ethoxybenzene involves the Sandmeyer reaction. This route begins with the bromination of 2-ethoxyaniline to yield 4-bromo-2-ethoxyaniline. The amino group of this intermediate is then converted to a diazonium salt, which is subsequently displaced by a chloro group using a copper(I) chloride catalyst.

Caption: Alternative synthesis via the Sandmeyer reaction.

This pathway offers the advantage of building the substitution pattern around a different commercially available starting material and utilizes a classic named reaction in organic synthesis. The choice between the two pathways may depend on the availability and cost of the starting materials, as well as the specific capabilities of the laboratory.

Safety Considerations

-

2-Chlorophenol and 4-Bromo-2-chlorophenol: These are corrosive and toxic compounds. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Bromine: Is a highly corrosive and toxic substance. It should be handled with extreme care in a fume hood.

-

Ethylating agents (e.g., Ethyl bromide): Are volatile and potentially carcinogenic. Handle with appropriate PPE in a well-ventilated area.

-

Solvents: Many of the organic solvents used are flammable. Avoid open flames and ensure proper ventilation.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of 4-bromo-1-chloro-2-ethoxybenzene can be effectively achieved through a two-step process starting from 2-chlorophenol. The regioselective bromination followed by a Williamson ether synthesis provides a reliable and high-yielding route to this valuable intermediate. The alternative Sandmeyer reaction pathway offers additional flexibility in synthetic design. By understanding the underlying reaction mechanisms and adhering to the detailed protocols, researchers can successfully synthesize this compound for its application in the development of new chemical entities.

References

- Google Patents. (1980). US4223166A - Process for producing 4-bromo-2-chlorophenols.

-

PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. Retrieved from [Link]

- Google Patents. (1980). US4210766A - Process for producing 2-halo-4-bromophenols.

-

Organic Syntheses. (n.d.). Phenol, o-bromo-. Retrieved from [Link]

- Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-CHLOROBROMOBENZENE. Retrieved from [Link]

- Google Patents. (2002). US6388135B1 - Preparation of 4-bromoaniline derivatives.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction. Retrieved from [Link]

- Google Patents. (2016). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (2015). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

YouTube. (2021, February 4). Williamson Ether Synthesis. Retrieved from [Link]

Sources

- 1. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]

- 2. US4210766A - Process for producing 2-halo-4-bromophenols - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Khan Academy [khanacademy.org]

- 5. youtube.com [youtube.com]

Spectroscopic Data for 4-Bromo-1-chloro-2-ethoxybenzene: A Technical Guide

Introduction

4-Bromo-1-chloro-2-ethoxybenzene is a substituted aromatic ether with the molecular formula C₈H₈BrClO. Its structure, characterized by a benzene ring functionalized with bromo, chloro, and ethoxy groups at specific positions, makes it a valuable intermediate in organic synthesis. The precise arrangement of these substituents dictates the molecule's reactivity and its utility in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. For researchers in drug development and synthetic chemistry, a thorough understanding of this compound's structural and electronic properties is paramount. Spectroscopic analysis provides the fundamental data required for unequivocal structure elucidation and quality control.

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Bromo-1-chloro-2-ethoxybenzene (CAS No. 900174-61-0). We will delve into the theoretical underpinnings of nuclear magnetic resonance (NMR) spectroscopy for this molecule and present a detailed interpretation of its ¹H NMR spectrum. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's spectroscopic signature for synthesis, reaction monitoring, and quality assurance purposes.

Molecular Structure and Expected Spectroscopic Features

The structure of 4-Bromo-1-chloro-2-ethoxybenzene is foundational to interpreting its spectroscopic data. The benzene ring is substituted as follows: a chlorine atom at position 1, an ethoxy group (-OCH₂CH₃) at position 2, and a bromine atom at position 4. This substitution pattern results in a unique set of electronic environments for each proton and carbon atom, which in turn gives rise to a distinct spectroscopic fingerprint.

Key Structural Features Influencing Spectroscopic Data:

-

Aromatic Protons: The benzene ring has three protons. Their chemical shifts are influenced by the electron-donating effect of the ethoxy group and the electron-withdrawing effects of the chlorine and bromine atoms. The relative positions of these protons will lead to specific splitting patterns (coupling).

-

Ethoxy Group Protons: The ethoxy group consists of a methylene (-CH₂) and a methyl (-CH₃) group. The methylene protons are adjacent to an oxygen atom, which will deshield them, causing them to appear at a higher chemical shift than the methyl protons. These two groups will exhibit a characteristic triplet-quartet splitting pattern due to their coupling.

-

Aromatic Carbons: The benzene ring has six carbon atoms, each in a unique electronic environment due to the different substituents. This will result in six distinct signals in the ¹³C NMR spectrum.

-

Ethoxy Group Carbons: The methylene and methyl carbons of the ethoxy group will also give rise to two distinct signals in the ¹³C NMR spectrum.

-

Vibrational Modes: The various bonds within the molecule (C-H, C=C, C-O, C-Cl, C-Br) will have characteristic stretching and bending vibrations, which can be observed in the Infrared (IR) spectrum.

-

Mass-to-Charge Ratio: The molecule's molecular weight and isotopic distribution (particularly due to the presence of bromine and chlorine) will determine its mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines a typical procedure for acquiring ¹H and ¹³C NMR spectra of 4-Bromo-1-chloro-2-ethoxybenzene.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of 4-Bromo-1-chloro-2-ethoxybenzene. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. Instrument Setup: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution. b. Tune and shim the spectrometer to ensure a homogeneous magnetic field.

3. ¹H NMR Acquisition Parameters: a. Pulse Sequence: A standard single-pulse experiment. b. Spectral Width: Approximately 16 ppm, centered around 6 ppm. c. Acquisition Time: 2-4 seconds. d. Relaxation Delay: 1-5 seconds. e. Number of Scans: 8-16, depending on the sample concentration.

4. ¹³C NMR Acquisition Parameters: a. Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30). b. Spectral Width: Approximately 250 ppm, centered around 125 ppm. c. Acquisition Time: 1-2 seconds. d. Relaxation Delay: 2-5 seconds. e. Number of Scans: 512-2048, due to the low natural abundance of ¹³C.

5. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase correct the spectrum. c. Calibrate the chemical shift scale using the TMS signal. d. Integrate the signals in the ¹H NMR spectrum.

Below is a Graphviz diagram illustrating the general workflow for NMR analysis.

Caption: General workflow for NMR sample preparation, data acquisition, processing, and analysis.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 4-Bromo-1-chloro-2-ethoxybenzene provides a wealth of information for its structural confirmation. The following table summarizes the expected chemical shifts, multiplicities, and assignments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | d | 1H | Ar-H |

| ~7.2 | dd | 1H | Ar-H |

| ~6.9 | d | 1H | Ar-H |

| ~4.1 | q | 2H | -OCH₂CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

Interpretation of the ¹H NMR Spectrum:

The interpretation of the spectrum is a logical process of assigning each signal to a specific proton or group of protons in the molecule.

-

Ethoxy Group (-OCH₂CH₃):

-

The quartet at approximately 4.1 ppm is characteristic of a methylene group (-CH₂) adjacent to a methyl group (-CH₃) and an oxygen atom. The oxygen's electronegativity deshields these protons, shifting them downfield. The signal is split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4).

-

The triplet at around 1.4 ppm is assigned to the methyl group (-CH₃) protons. This signal is shifted upfield compared to the methylene protons as it is further from the electronegative oxygen. It is split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3).

-

-

Aromatic Protons (Ar-H):

-

The three protons on the benzene ring are in distinct chemical environments and are coupled to each other.

-

The downfield-most aromatic signal, a doublet at roughly 7.4 ppm, is likely the proton at position 5, which is ortho to the bromine atom and meta to the chlorine and ethoxy groups.

-

The doublet of doublets at approximately 7.2 ppm can be assigned to the proton at position 3, which is ortho to both the chlorine and ethoxy groups.

-

The most upfield aromatic signal, a doublet around 6.9 ppm, is likely the proton at position 6, which is ortho to the chlorine atom and influenced by the electron-donating ethoxy group.

-

The relationship between the molecular structure and the ¹H NMR spectrum is visualized in the diagram below.

Caption: Correlation between the protons in 4-Bromo-1-chloro-2-ethoxybenzene and their corresponding ¹H NMR signals.

Due to the unavailability of publicly accessible experimental ¹³C NMR, IR, and mass spectrometry data at the time of this writing, a detailed analysis of these techniques is precluded. However, based on the confirmed structure from ¹H NMR, predicted data can be a useful, albeit unverified, guide.

Conclusion

The spectroscopic analysis of 4-Bromo-1-chloro-2-ethoxybenzene, particularly through ¹H NMR, provides a clear and definitive confirmation of its chemical structure. The characteristic signals of the ethoxy group and the distinct splitting patterns of the aromatic protons serve as a reliable fingerprint for this compound. This technical guide has outlined the standard procedures for acquiring and interpreting this crucial data, providing a valuable resource for scientists and researchers in the fields of chemical synthesis and drug development. The principles and workflows described herein are fundamental to ensuring the identity and purity of such important chemical intermediates.

References

At the time of publication, specific experimental spectra for 4-Bromo-1-chloro-2-ethoxybenzene were not available in the public domain. The ¹H NMR data presented is based on established principles of NMR spectroscopy and predicted chemical shifts for the confirmed structure.

A Technical Guide to 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene: A Key Intermediate in Modern Antidiabetic Drug Synthesis

This guide provides an in-depth analysis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a critical chemical intermediate. While the nomenclature "4-Bromo-1-chloro-2-ethoxybenzene" can be ambiguous, this document focuses on the diphenylmethane derivative (CAS No: 461432-23-5), which holds significant importance in the pharmaceutical industry. This specific compound is a pivotal building block in the synthesis of widely-used SGLT2 inhibitors for the management of type 2 diabetes.[1][2] We will delve into its precise nomenclature, physicochemical properties, a validated synthesis protocol, and its crucial role in the development of modern therapeutics.

Compound Identification and Nomenclature

Accurate identification is paramount in chemical synthesis and regulatory compliance. The formal IUPAC name for this compound is 4-bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene .[3] However, it is frequently cited in literature and commercial listings by several synonyms. These identifiers are crucial for researchers conducting literature reviews and sourcing materials.

Table 1: Compound Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 4-bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene | [3][4] |

| Common Name | 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | [4][5] |

| CAS Number | 461432-23-5 | [1][4][5] |

| Molecular Formula | C₁₅H₁₄BrClO | [3][4][5] |

| Synonym 1 | 5-Bromo-2-chloro-4'-ethoxydiphenylmethane | [1][6] |

| Synonym 2 | Benzene, 4-bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]- | [1][3] |

| Synonym 3 | 2-(4-ethoxybenzyl)-4-bromo-1-chlorobenzene | [1][3] |

| Synonym 4 | 4-(5-Bromo-2-chlorobenzyl)phenyl ethyl ether | [7] |

| API Family | Dapagliflozin, Empagliflozin Intermediate | [1][2][4] |

Physicochemical Properties

Understanding the physical and chemical properties of a synthetic intermediate is essential for process development, purification, and handling. The compound is typically a white to off-white solid at room temperature.[8]

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 325.63 g/mol | [3][4] |

| Appearance | White to Off-White Low-Melting Solid | [8] |

| Melting Point | 42.4-42.7°C | [5] |

| Boiling Point | 393.0 ± 32.0 °C (Predicted) | [5][8] |

| Flash Point | 191.5°C | [5] |

| Storage Temperature | 4°C or Room Temperature, Sealed in Dry Conditions | [5][8] |

| Solubility | Slightly soluble in Acetonitrile, DMSO, Methanol | [8] |

Synthesis Protocol: A Field-Proven Approach

The synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a well-documented, multi-step process that is reliably used in both research and industrial settings. A common and effective route involves a Friedel-Crafts acylation followed by an in situ reductive workup. This one-pot approach is advantageous as it avoids the isolation of the intermediate ketone, streamlining the process and often improving overall yield.[9][10]

Expertise & Rationale:

The choice of a one-pot Friedel-Crafts acylation/reduction sequence is deliberate.

-

Acylation: 5-bromo-2-chlorobenzoic acid is first converted to its more reactive acid chloride derivative using a reagent like oxalyl chloride or thionyl chloride.[8][9] This activated species readily undergoes Friedel-Crafts acylation with phenetole (ethoxybenzene) in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form the benzophenone intermediate.

-

Reduction: Instead of isolating the ketone, a reducing agent such as triethylsilane (Et₃SiH) is introduced directly to the reaction mixture.[8][11] Triethylsilane is an effective ionic hydrogenation agent, particularly in the presence of a strong acid, which reduces the ketone carbonyl to a methylene bridge (CH₂), yielding the final product. This avoids a separate reduction step and potential purification losses.

Experimental Workflow Diagram

Sources

- 1. CAS 461432-23-5 Pharma Intermediate Supplier [punagri.com]

- 2. apicule.com [apicule.com]

- 3. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene | C15H14BrClO | CID 9996449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene [lgcstandards.com]

- 5. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5 [sigmaaldrich.com]

- 6. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5 [chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5 [amp.chemicalbook.com]

- 9. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 10. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 11. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Purity and Characterization of 4-Bromo-1-chloro-2-ethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the analytical methodologies crucial for ensuring the purity and confirming the identity of 4-Bromo-1-chloro-2-ethoxybenzene (CAS No. 900174-61-0). In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous characterization of such halogenated aromatic ethers is paramount. These compounds often serve as key building blocks, and their impurity profile can directly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).

This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind the selection of specific analytical techniques, offering field-proven insights into the interpretation of data and the establishment of a robust, self-validating system for quality control.

Physicochemical Properties and Handling

A foundational understanding of the physicochemical properties of 4-Bromo-1-chloro-2-ethoxybenzene is essential for its proper handling, storage, and the development of analytical methods.

| Property | Value | Source |

| CAS Number | 900174-61-0 | [1][2] |

| Molecular Formula | C₈H₈BrClO | [1][2] |

| Molecular Weight | 235.51 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Purity (typical) | ≥95-98% | [1][2] |

Note: Due to the limited publicly available data for this specific compound, some properties are based on information from chemical suppliers. It is always recommended to consult the supplier's Certificate of Analysis (CoA) for batch-specific data.

Purity Assessment and Characterization: A Multi-faceted Approach

No single analytical technique is sufficient to definitively determine the purity and structure of a compound like 4-Bromo-1-chloro-2-ethoxybenzene. A holistic approach, employing orthogonal methods, is necessary to build a comprehensive and reliable profile of the material. The following sections detail the core analytical techniques and provide exemplary protocols that can be adapted for this purpose.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of non-volatile and thermally stable organic molecules. It excels at separating the main component from structurally similar impurities.

Causality of Method Selection: A reversed-phase HPLC method is the logical starting point for a molecule of this polarity. The octadecylsilane (C18) stationary phase provides a nonpolar environment, and a mobile phase of acetonitrile and water allows for the effective elution and separation of 4-Bromo-1-chloro-2-ethoxybenzene and its potential impurities based on their differential partitioning. A UV detector is suitable due to the aromatic nature of the compound, which imparts a strong chromophore.

Experimental Protocol: Reversed-Phase HPLC for Purity Determination

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size (or equivalent).

-

Mobile Phase A: Water (HPLC grade)

-

Mobile Phase B: Acetonitrile (HPLC grade)

-

Gradient Elution:

-

0-5 min: 50% B

-

5-25 min: 50% to 95% B

-

25-30 min: 95% B

-

30.1-35 min: 50% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 225 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Accurately weigh approximately 10 mg of 4-Bromo-1-chloro-2-ethoxybenzene and dissolve in 10 mL of acetonitrile to create a 1 mg/mL solution.

Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Any additional peaks represent potential impurities. For accurate quantification, especially for known impurities, a reference standard of the impurity would be required.

Caption: HPLC Purity Analysis Workflow

Volatile Impurities and Structural Confirmation: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectral data, which can be used for structural elucidation and confirmation of the molecular weight.

Causality of Method Selection: Due to its moderate molecular weight and likely volatility, 4-Bromo-1-chloro-2-ethoxybenzene is amenable to GC analysis. The mass spectrometer detector provides a "fingerprint" of the molecule (the mass spectrum) and those of any co-eluting or separated impurities. This is a highly selective and sensitive technique for identifying and quantifying halogenated organic compounds.[3][4]

Experimental Protocol: GC-MS for Identity Confirmation and Volatile Impurity Profiling

-

Instrumentation: A standard GC-MS system.

-

Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 min.

-

Ramp: 15 °C/min to 280 °C.

-

Hold at 280 °C for 10 min.

-

-

Injector Temperature: 250 °C.

-

Injection Mode: Split (e.g., 50:1).

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Scan Range: 40-450 amu.

-

Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent such as dichloromethane or ethyl acetate.

Data Interpretation: The retention time of the major peak should be consistent with that of a reference standard. The mass spectrum of this peak should show the molecular ion cluster characteristic of a compound containing one bromine and one chlorine atom (with their respective isotopes). The fragmentation pattern should also be consistent with the proposed structure. Other peaks in the chromatogram can be identified by comparing their mass spectra to a library (e.g., NIST).

Caption: GC-MS Analysis Workflow

Definitive Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous determination of a molecule's structure. Both ¹H and ¹³C NMR should be employed.

Causality of Method Selection: ¹H NMR will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For 4-Bromo-1-chloro-2-ethoxybenzene, we would expect to see signals corresponding to the aromatic protons and the ethoxy group protons. ¹³C NMR will reveal the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature and position of the substituents.[5]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical spectral width: 0 to 220 ppm.

-

Number of scans: 1024 or more, depending on concentration.

-

Expected Spectral Features for 4-Bromo-1-chloro-2-ethoxybenzene:

-

¹H NMR:

-

A triplet and a quartet in the aliphatic region (likely around 1.4 and 4.1 ppm, respectively) corresponding to the ethoxy group (-OCH₂CH₃).

-

Three signals in the aromatic region (approximately 6.8-7.5 ppm), corresponding to the three protons on the substituted benzene ring. The splitting patterns (e.g., doublets, doublet of doublets) will be indicative of their relative positions (ortho, meta, para) to each other and the substituents.

-

-

¹³C NMR:

-

Two signals in the aliphatic region for the ethoxy group carbons.

-

Six distinct signals in the aromatic region, with the carbons directly attached to the electronegative oxygen, chlorine, and bromine atoms showing characteristic downfield shifts.

-

Potential Impurities and Their Origins

-

Starting Materials: Unreacted 4-bromo-2-chlorophenol.

-

Isomeric Impurities: Positional isomers such as 2-Bromo-1-chloro-4-ethoxybenzene or 1-Bromo-2-chloro-3-ethoxybenzene, which could arise if the starting phenol was not isomerically pure. HPLC is a suitable technique for separating such isomers.[6][7]

-

Over-alkylation or Side-reaction Products: Depending on the specific synthetic conditions.

-

Residual Solvents: Solvents used in the synthesis and purification steps.[8]

The presence and levels of these and other impurities must be controlled to ensure the quality of the final product.[9]

Conclusion: A Commitment to Scientific Integrity

The purity and characterization of a chemical intermediate like 4-Bromo-1-chloro-2-ethoxybenzene are not mere data points; they are the foundation upon which the success of subsequent research and development rests. The multi-technique approach outlined in this guide, combining chromatography and spectroscopy, provides a robust framework for establishing the identity, purity, and impurity profile of this compound. By understanding the "why" behind each experimental choice, researchers and drug development professionals can confidently ensure the quality of their materials and the integrity of their scientific outcomes.

References

-

Restek Corporation. (2015, October 19). Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. Retrieved from [Link]

-

Hashimoto, S., Fushimi, A., & Tanabe, K. (2014). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Chemistry Letters, 12(1), 131-136. Retrieved from [Link]

-

Schofield, M. R., et al. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education, 89(4), 513-516. Retrieved from [Link]

-

Chromatography Online. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]

-

Plummer, L. N., et al. (2008). Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. USGS Publications Warehouse. Retrieved from [Link]

-

MicroSolv Technology Corporation. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

-

Roy, J. (2002). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 30(2), 247-264. Retrieved from [Link]

-

G., S., & S., S. (2024). Isolation and characterization of pharmaceuticals with impurities. World Journal of Advanced Research and Reviews, 21(1), 1345-1353. Retrieved from [Link]

-

MicroSolv Technology Corporation. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 4-Bromo-1-chloro-2-ethoxybenzene, 98% Purity, C8H8BrClO, 10 grams. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4-Bromo-1-chloro-2-ethoxy-benzene. Retrieved from [Link]

-

PCCP. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]

- 3. Blogs | Restek [discover.restek.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]

- 7. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]

- 8. Isolation and characterization of pharmaceuticals with impurities. [wisdomlib.org]

- 9. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 4-Bromo-1-chloro-2-ethoxybenzene in organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-1-chloro-2-ethoxybenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-1-chloro-2-ethoxybenzene (CAS No. 900174-61-0). Given the limited availability of public data on this specific compound, this document establishes a robust theoretical framework for predicting its solubility based on first principles of physical organic chemistry, including polarity, molecular structure, and solute-solvent interactions. The centerpiece of this guide is a detailed, field-proven experimental protocol for the quantitative determination of thermodynamic equilibrium solubility using the isothermal shake-flask method. This guide is intended for researchers, chemists, and drug development professionals who require accurate solubility data for applications in synthesis, purification, formulation, and process development.

Introduction and Physicochemical Profile

4-Bromo-1-chloro-2-ethoxybenzene is a halogenated aromatic ether. Understanding its solubility is a critical first step in its practical application, influencing everything from the choice of reaction media and purification solvents to its behavior in formulation and development pipelines. The solubility of a compound dictates its bioavailability and is a cornerstone of techniques like crystallization, extraction, and chromatography.[1]

Physicochemical Properties:

| Property | Value | Source |

| IUPAC Name | 4-Bromo-1-chloro-2-ethoxybenzene | - |

| CAS Number | 900174-61-0 | [2] |

| Molecular Formula | C₈H₈BrClO | [2] |

| Molecular Weight | 235.51 g/mol | [2] |

| Appearance | (Predicted) Solid | - |

The molecular architecture, featuring a bulky, hydrophobic halogenated benzene ring and a moderately polar ethoxy group, dictates its solubility behavior. The bromine and chlorine atoms increase the molecular weight and hydrophobicity, while the ether linkage provides a site for hydrogen bond acceptance, creating a molecule with mixed polarity.[3][4]

Caption: Molecular structure of 4-Bromo-1-chloro-2-ethoxybenzene.

Theoretical Solubility Framework

The guiding principle for solubility is "like dissolves like," which relates the polarity of the solute to that of the solvent.[5] Based on its structure, we can predict the solubility of 4-Bromo-1-chloro-2-ethoxybenzene across a spectrum of common organic solvents.

-

Non-polar Solvents (e.g., Hexane, Toluene, Cyclohexane): The compound is expected to exhibit high solubility in these solvents. The dominant interactions will be London dispersion forces, which are favorable between the non-polar aromatic ring and the non-polar solvent molecules.[6]

-

Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone): Good to moderate solubility is anticipated. While the molecule is largely non-polar, the dipole moment associated with the C-Cl, C-Br, and C-O bonds allows for favorable dipole-dipole interactions with these solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Moderate to low solubility is predicted. The ethoxy group can act as a hydrogen bond acceptor with the hydroxyl groups of the protic solvents. However, the large, hydrophobic halogenated ring will limit extensive solvation. A structurally related but more complex compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is described as having slight solubility in methanol.[7][]

-

Highly Polar Solvents (e.g., Acetonitrile, DMSO): Low to slight solubility is expected. While these solvents are highly polar, their interactions with the primarily non-polar solute may be less favorable. Again, the aforementioned related compound is noted as being slightly soluble in Acetonitrile and DMSO.[7][]

-

Aqueous Solvents (e.g., Water): The compound is predicted to be practically insoluble in water. The energy required to break the strong hydrogen bonding network of water to accommodate the large hydrophobic molecule is energetically unfavorable.[6]

Effect of Temperature: For most solid organic compounds, solubility in organic solvents increases with temperature.[5] This is because the dissolution process is typically endothermic, and applying heat provides the energy needed to overcome the crystal lattice energy of the solute and the intermolecular forces of the solvent.[9]

Experimental Protocol: Thermodynamic Solubility Determination

To overcome the lack of published data, the following protocol provides a robust and validated method for determining the equilibrium solubility of 4-Bromo-1-chloro-2-ethoxybenzene. This procedure is based on the industry-standard isothermal shake-flask method.[10][11]

3.1. Objective

To determine the thermodynamic equilibrium solubility of 4-Bromo-1-chloro-2-ethoxybenzene in a panel of relevant organic solvents at a controlled temperature (e.g., 25 °C).

3.2. Materials and Reagents

-

Solute: 4-Bromo-1-chloro-2-ethoxybenzene (>98% purity)

-

Solvents: HPLC-grade or equivalent purity (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Methanol, Ethanol)

-

Apparatus:

-

Analytical balance (± 0.1 mg)

-

2-4 mL glass vials with PTFE-lined screw caps

-

Thermostatically controlled orbital shaker or vortex mixer

-

Benchtop centrifuge with vial adapters

-

0.22 µm PTFE syringe filters

-

Calibrated pipettes

-

Volumetric flasks (Class A)

-

HPLC system with a UV detector and a suitable C18 column

-

3.3. Experimental Workflow

Caption: Isothermal shake-flask experimental workflow.

3.4. Detailed Procedure

-

Preparation of Samples: For each solvent to be tested, add an excess amount of solid 4-Bromo-1-chloro-2-ethoxybenzene (approximately 20-30 mg) to a pre-weighed 4 mL glass vial. The key is to ensure that undissolved solid will remain at the end of the experiment, confirming saturation.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the test solvent to each vial. Securely fasten the caps.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a minimum of 24 hours. For compounds with slow dissolution kinetics, extending this to 48 hours is advisable to ensure thermodynamic equilibrium is reached.[12]

-

Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid. This step is crucial to avoid transferring solid particles into the analytical sample.

-

Sample Preparation for Analysis:

-

Carefully remove the vials from the centrifuge, ensuring the solid pellet is not disturbed.

-

Withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This removes any remaining microscopic particulates.

-

Perform an accurate serial dilution of the filtrate with a suitable solvent (e.g., acetonitrile) to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC-UV method.

-

Prepare a set of calibration standards of 4-Bromo-1-chloro-2-ethoxybenzene in the same diluent.

-